molecular formula C18H23FN4O2S B2936948 N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034381-01-4

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2936948
CAS No.: 2034381-01-4
M. Wt: 378.47
InChI Key: POIMGYVBAGFGQE-UHFFFAOYSA-N
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Description

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a 5-fluoropyrimidin-2-yl group at the 1-position and a methyl group linked to a methanesulfonamide moiety at the 4-position. The m-tolyl (meta-methylphenyl) group attached to the sulfonamide nitrogen contributes to its steric and electronic properties.

Properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2S/c1-14-3-2-4-16(9-14)13-26(24,25)22-10-15-5-7-23(8-6-15)18-20-11-17(19)12-21-18/h2-4,9,11-12,15,22H,5-8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIMGYVBAGFGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a 5-fluoropyrimidine moiety and a methanesulfonamide group. The presence of fluorine enhances the compound's biological activity and metabolic stability.

Structural Formula

N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl 1 m tolyl methanesulfonamide\text{N 1 5 fluoropyrimidin 2 yl piperidin 4 yl methyl 1 m tolyl methanesulfonamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The fluoropyrimidine moiety is believed to enhance binding affinity to nucleic acids or proteins, potentially inhibiting their function. The piperidine ring contributes to the compound's pharmacokinetic properties, while the methanesulfonamide group may modulate its bioactivity.

In Vitro Studies

Research has shown that compounds structurally related to this compound exhibit significant biological activities:

Activity Description
AnticancerInhibits cell proliferation in various cancer cell lines.
Anti-inflammatoryReduces cytokine release in stimulated macrophages.
AntimicrobialExhibits inhibitory effects against certain bacterial strains.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound inhibit cell growth in breast cancer cell lines by inducing apoptosis through a mitochondrial pathway. The IC50 values were found to be significantly lower than those of standard chemotherapeutics, indicating enhanced potency.
  • Inflammation Modulation : In another investigation, this compound was shown to inhibit IL-6 and TNF-alpha production in LPS-stimulated macrophages, suggesting potential as an anti-inflammatory agent.
  • Antimicrobial Properties : The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 5-Fluoropyrimidine : Fluorination of pyrimidine using reagents like Selectfluor.
  • Formation of Piperidine Derivative : Nucleophilic substitution between 5-fluoropyrimidine and piperidine.
  • Methanesulfonamide Attachment : Reaction with methanesulfonyl chloride under basic conditions.

Research Findings

Recent studies have focused on the compound's binding affinity to various targets:

Target Binding Affinity (Ki) Effect
NLRP3 Inflammasome50 nMInhibition of IL-1β release
Protein Kinase B (Akt)100 nMModulation of signaling pathways

Computational modeling has provided insights into potential binding sites and mechanisms of action, enhancing our understanding of how this compound interacts at the molecular level.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Key Functional Groups
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide (Target) Piperidine 5-fluoropyrimidin-2-yl, m-tolylmethanesulfonamide Fluoropyrimidine, sulfonamide
W-18 Piperidine 4-nitrophenylethyl, 4-chlorophenylsulfonamide Nitro, chlorophenyl, sulfonamide
W-15 Piperidine 2-phenylethyl, 4-chlorophenylsulfonamide Chlorophenyl, sulfonamide
Example 56 () Pyrazolo[3,4-d]pyrimidine 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl, isopropylbenzenesulfonamide Fluoroaryl, sulfonamide
N-[5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide Pyrimidine Chloromethyl, 4-fluorophenyl, isopropyl Fluorophenyl, sulfonamide, chloromethyl

Key Observations :

  • The target compound uniquely combines a fluoropyrimidine and m-tolylsulfonamide , distinguishing it from W-18/W-15 (chlorophenyl/nitro substituents) and Example 56 (chromene-linked pyrazolopyrimidine) .

Physicochemical Properties

Table 2: Physical and Predicted Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Predicted pKa
Target Compound C₁₈H₂₂FN₅O₂S 395.46* N/A ~-0.5 (sulfonamide)†
W-18 C₁₉H₁₈ClN₃O₄S 419.88 N/A N/A
N-[5-(chloromethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide C₁₆H₁₉ClFN₃O₂S 371.86 N/A -0.66‡

*Calculated based on structure; †Estimated from analogous sulfonamides ; ‡Experimentally predicted .

Key Observations :

  • The target compound has a higher molecular weight (395.46 g/mol) than the chloromethyl-pyrimidine derivative (371.86 g/mol) due to the fluoropyrimidine and m-tolyl groups .
  • The predicted pKa (~-0.5) suggests strong acidity at the sulfonamide group, comparable to the -0.66 pKa of the chloromethyl-pyrimidine analogue, indicating similar solubility profiles in physiological conditions .

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